molecular formula C6H9NOS B6210556 3-isothiocyanatooxane CAS No. 1342348-50-8

3-isothiocyanatooxane

Cat. No.: B6210556
CAS No.: 1342348-50-8
M. Wt: 143.21 g/mol
InChI Key: XBKLUKKDEKOWKL-UHFFFAOYSA-N
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Description

3-Isothiocyanatooxane is an organic compound characterized by the presence of an isothiocyanate group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatooxane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which facilitates the formation of isothiocyanates from amines .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more sustainable reagents. For example, the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases has been optimized for industrial production . This method is advantageous due to its lower toxicity and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatooxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-isothiocyanatooxane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isothiocyanate group acts as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity underlies its use in bioconjugation and the synthesis of bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 3-Isothiocyanatooxane is unique due to its oxane ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This structural feature makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific properties .

Properties

CAS No.

1342348-50-8

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

3-isothiocyanatooxane

InChI

InChI=1S/C6H9NOS/c9-5-7-6-2-1-3-8-4-6/h6H,1-4H2

InChI Key

XBKLUKKDEKOWKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N=C=S

Purity

95

Origin of Product

United States

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